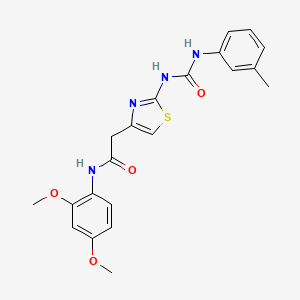

N-(2,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(2,4-Dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic thiazole-acetamide derivative characterized by a thiazole core substituted with a urea-linked m-tolyl group and an acetamide moiety attached to a 2,4-dimethoxyphenyl ring. The 2,4-dimethoxy substitution on the phenyl ring may enhance solubility and bioavailability compared to non-polar substituents, while the ureido-thiazole scaffold could facilitate hydrogen bonding and target binding .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-13-5-4-6-14(9-13)22-20(27)25-21-23-15(12-30-21)10-19(26)24-17-8-7-16(28-2)11-18(17)29-3/h4-9,11-12H,10H2,1-3H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNYOKOHYDQRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate reacts with an appropriate amine to form the urea derivative.

Coupling Reactions: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.

Reduction: Reduction reactions may target the urea linkage or the thiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, potentially serving as a lead compound for the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

Pathway Modulation: Influencing signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Antimicrobial Activity

- Compound 107k (N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide) : Shows dual antibacterial and antifungal activity, suggesting chloro substituents broaden the activity spectrum .

- Target Compound : While direct data are unavailable, the 2,4-dimethoxyphenyl group may reduce cytotoxicity compared to halogenated analogs, as seen in structurally related compounds .

Anti-Inflammatory/Anti-Exudative Activity

- Triazole-Sulfanyl Acetamides () : Demonstrated 50–70% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).

- Target Compound : The ureido group may mimic the anti-inflammatory effects of diclofenac’s carboxylate moiety via hydrogen bonding .

Research Findings and Implications

Structure-Activity Relationship (SAR) :

- Thiazole Core : Essential for antimicrobial activity; substitution at position 4 (e.g., methyl, chloro) modulates potency .

- Acetamide Side Chain : Aryl groups with electron-donating substituents (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., chloro) enhance target affinity .

Crystallographic Insights :

- Therapeutic Potential: The target compound’s hybrid structure (ureido-thiazole + dimethoxyphenyl) positions it as a candidate for dual antimicrobial and anti-inflammatory applications, though in vivo studies are needed.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological properties of this compound, emphasizing its implications in cancer therapy and other therapeutic areas.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,4-dimethoxyphenyl acetamide with thiazole derivatives. The synthesis typically includes the following steps:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.

- Ureido Group Attachment : The ureido group is introduced via a coupling reaction, which can involve various coupling agents.

- Final Acetylation : The final product is obtained by acetylating the amine group.

Characterization of the compound is performed using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity. In vitro assays demonstrate its potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism of action involves:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for reducing tumor growth.

- Autophagy Activation : It promotes autophagic processes that help in degrading dysfunctional cellular components, thereby enhancing cell death in tumor cells .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| Anticancer | MTT Assay | IC50 values < 10 µM |

| Apoptosis Induction | Flow Cytometry | Significant increase in apoptotic cells |

| Autophagy | Western Blot (LC3-II levels) | Elevated LC3-II levels observed |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. Key findings include:

- Bioavailability : High oral bioavailability with rapid absorption.

- Metabolism : Primarily metabolized in the liver with a half-life conducive to therapeutic use.

Case Studies

- In Vivo Efficacy : A study on A375 melanoma xenograft models showed that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Tumor growth inhibition was attributed to both apoptosis and autophagy pathways activated by the compound .

- Combination Therapy : Preliminary data suggest enhanced efficacy when combined with conventional chemotherapeutics, indicating potential for use in combination therapy protocols for resistant cancer types .

Q & A

Q. What are the optimized synthesis protocols for this compound, and how do reaction parameters influence yield and purity?

The synthesis involves multi-step reactions, including thiazole ring formation, ureido group introduction, and acetamide coupling. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) for thiazole condensation .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate solubility .

- Catalysts : Triethylamine or pyridine for acid scavenging during urea bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher yields but risk side reactions above 110°C |

| Reaction Time | 6–12 hrs | Prolonged time increases impurity formation |

| Solvent | DMF/THF | DMF improves solubility, THF reduces byproducts |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 467.2) .

- Infrared Spectroscopy (IR) : Ureido C=O stretch at ~1680 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹ .

- X-ray Crystallography : Resolves conformational details of the thiazole-ureido core .

Advanced Research Questions

Q. What structure-activity relationship (SAR) studies exist for thiazole-ureido-acetamide derivatives?

SAR studies highlight:

- Methoxy Groups : 2,4-Dimethoxy on phenyl enhances solubility but reduces cellular uptake due to increased hydrophilicity .

- m-Tolyl vs. p-Tolyl : m-Tolyl in the ureido group improves target binding affinity (e.g., EGFR inhibition) compared to p-substituted analogs .

- Thiazole Modifications : 4-Acetamide substitution optimizes steric compatibility with hydrophobic enzyme pockets .

| Substituent | Biological Impact | Reference |

|---|---|---|

| 2,4-Dimethoxy | ↑ Solubility, ↓ logP (2.1) | |

| m-Tolyl | ↑ EGFR binding (IC₅₀ = 14.8 nM) | |

| Chlorophenyl | ↑ Antibacterial activity (MIC = 8 µg/mL) |

Q. How can contradictions in reported biological activities be resolved methodologically?

Discrepancies in bioactivity data (e.g., anticancer vs. antibacterial efficacy) require:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled conditions (pH 7.4, 37°C) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR or COX-1 .

Q. What formulation strategies improve bioavailability given its physicochemical properties?

Key physicochemical properties:

- logP : 2.3 (moderate lipophilicity) .

- Aqueous Solubility : 0.12 mg/mL (pH 7.0) .

- Melting Point : 198–202°C .

Strategies:

- Nanoformulation : Liposomal encapsulation increases solubility and tumor targeting .

- Prodrug Design : Phosphate ester derivatives enhance intestinal absorption .

- Co-crystallization : With succinic acid improves stability and dissolution rate .

Methodological Guidelines for Experimental Design

Q. How to design in vivo studies to evaluate pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

- Animal Models : Use BALB/c mice (20–25 g) for PK studies; administer 10 mg/kg IV/orally .

- Sampling : Plasma collection at 0.5, 1, 2, 4, 8, 12, 24 hrs post-dose for LC-MS/MS analysis .

- PD Markers : Measure tumor volume reduction (xenograft models) or cytokine levels (e.g., IL-6 for anti-inflammatory activity) .

Q. What computational tools are recommended for target identification?

- Molecular Docking : AutoDock Vina or Schrödinger Suite for EGFR/COX-1 binding .

- QSAR Models : MOE or RDKit to predict toxicity (e.g., Ames test outcomes) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes .

Data Contradiction Analysis

Q. Why do enzymatic inhibition assays show variability across studies?

Potential factors:

- Enzyme Source : Recombinant vs. tissue-extracted enzymes (e.g., COX-1 from sheep vs. human) .

- Substrate Concentration : Non-saturating ATP levels in kinase assays reduce inhibition reproducibility .

- Buffer Conditions : Tris-HCl vs. phosphate buffers alter compound ionization .

Resolution : Validate assays with positive controls (e.g., celecoxib for COX-1) and standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.